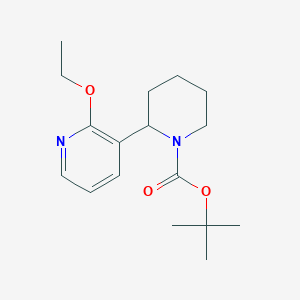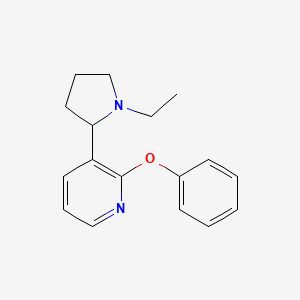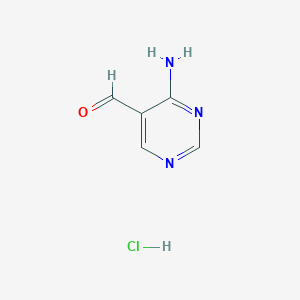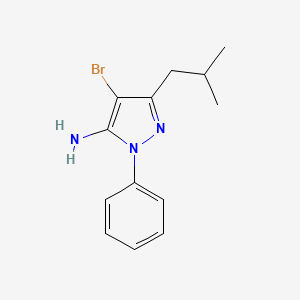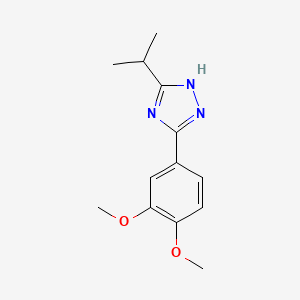
Methyl 4-methyl-6-(piperidin-1-yl)nicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-methyl-6-(piperidin-1-yl)nicotinate is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, which is widely used as a building block in organic synthesis and medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-methyl-6-(piperidin-1-yl)nicotinate typically involves the reaction of 4-methyl-6-chloronicotinic acid with piperidine in the presence of a base, followed by esterification with methanol. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and the reactions are carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-methyl-6-(piperidin-1-yl)nicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the nicotinate moiety.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Halogenating agents or nucleophiles such as amines and thiols are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Methyl 4-methyl-6-(piperidin-1-yl)nicotinate has several scientific research applications:
Mécanisme D'action
The mechanism of action of Methyl 4-methyl-6-(piperidin-1-yl)nicotinate involves its interaction with specific molecular targets and pathways. The piperidine moiety is known to interact with various enzymes and receptors, modulating their activity. The compound may also act as a ligand, binding to metal ions and forming coordination complexes that exhibit unique chemical and biological properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl nicotinate: A methyl ester of niacin used in topical preparations for muscle and joint pain.
Piperidine derivatives: Compounds like piperine and evodiamine, which exhibit various biological activities.
Uniqueness
Methyl 4-methyl-6-(piperidin-1-yl)nicotinate is unique due to its specific structure, which combines the nicotinate moiety with a piperidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Propriétés
Formule moléculaire |
C13H18N2O2 |
|---|---|
Poids moléculaire |
234.29 g/mol |
Nom IUPAC |
methyl 4-methyl-6-piperidin-1-ylpyridine-3-carboxylate |
InChI |
InChI=1S/C13H18N2O2/c1-10-8-12(15-6-4-3-5-7-15)14-9-11(10)13(16)17-2/h8-9H,3-7H2,1-2H3 |
Clé InChI |
RZHFTILLBNNBAT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC=C1C(=O)OC)N2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Chloro-[1,2,4]triazolo[3,4-F][1,2,4]triazine](/img/structure/B11806189.png)
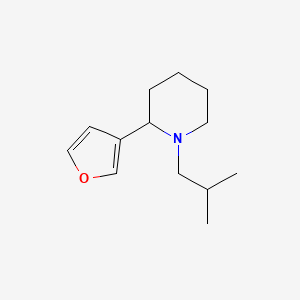
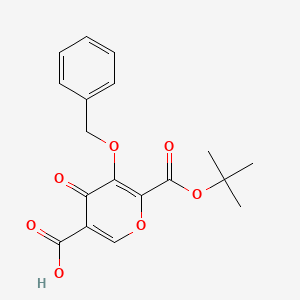
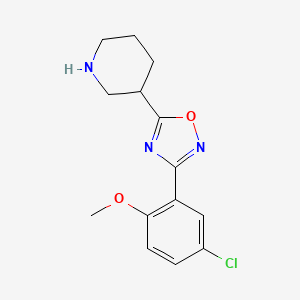

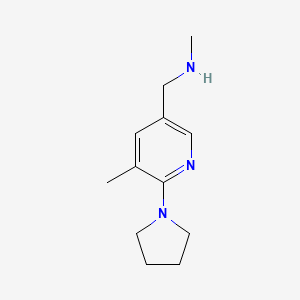
![4-(Isopentyloxy)benzo[b]thiophene-6-carboxylic acid](/img/structure/B11806219.png)
